molecular formula C57H89N7O15 B1670500 Didemnin B CAS No. 77327-05-0

Didemnin B

Katalognummer B1670500
CAS-Nummer: 77327-05-0
Molekulargewicht: 1112.4 g/mol
InChI-Schlüssel: KYHUYMLIVQFXRI-SJPGYWQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Didemnin B is a depsipeptide extracted from the marine tunicate Trididemnin cyanophorum . It has demonstrated antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels . Didemnin B was the first marine natural product to reach phase II clinical trials in the United States .


Synthesis Analysis

The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . The didemnin mega-synthetase consists of 10 proteins, covering 13 modules in total . The proposed pathway of the biosynthesis of Didemnin B starts on Did A. Modules

Wissenschaftliche Forschungsanwendungen

  • Cancer Research

    • Didemnin B has demonstrated impressive anticancer activity in preclinical models . It has been used in phase II clinical trials against adenocarcinoma of the kidney, advanced epithelial ovarian cancer, and metastatic breast cancer .
    • Didemnin B selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . A small panel of exceptional responders to Didemnin B allowed the generation of a regularized regression model to extract a sparse-feature genetic biomarker capable of predicting sensitivity to Didemnin B .
  • Antiviral Research

    • Didemnin B has shown antiviral activity at low nano- and femtomolar levels .
  • Immunosuppressive Research

    • Didemnin B has demonstrated immunosuppressive activity at low nano- and femtomolar levels .
  • Antitumor Research

    • Didemnin B has demonstrated potent antitumor activity against B16 melanoma and P388 leukemia in vivo . It was more cytotoxic than didemnin A in vitro .
  • Clinical Trials

    • Didemnin B was the first marine natural product to reach phase II clinical trials in the United States . It was chemically synthesized in large amounts and advanced to clinical trials by the National Cancer Institute .
  • Synthesis of Analogs

    • The success of Didemnin B in clinical trials stimulated many analog syntheses . These analogs may have similar or improved biological activity compared to Didemnin B .
  • Antiviral Agent

    • Didemnin B is a strong antiviral agent against both DNA and RNA viruses such as herpes simplex virus type 1 .
  • Immunosuppressant

    • Didemnin B is a strong immunosuppressant that shows some potential in skin graft .
  • Cytotoxic Agent

    • Didemnin B is also very cytotoxic. It shows strong activity against murine leukemia cells .
  • Biosynthesis Research

    • The biosynthesis of depsipeptide Didemnin B is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . This pathway has been studied extensively, providing valuable insights into the biosynthesis of complex natural products .
  • Development of Analogs

    • The didemnin analog plitidepsin was in phase II clinical trials as of 2003 . The development of analogs can lead to compounds with similar or improved biological activity and reduced toxicity .
  • Structure-Activity Relationship Studies

    • The didemnins have shown impressive biological activity and some progress has been made in establishing structure–activity relationships . These studies can help to understand the molecular mechanism of action of Didemnin B and its potential use as therapeutic agents .

Eigenschaften

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUYMLIVQFXRI-SJPGYWQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228068
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1112.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL)
Record name DIDEMNIN B
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Didemnin B

CAS RN

77327-05-0
Record name Didemnin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077327050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMNIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR65D8FK1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemnin B
Reactant of Route 2
Didemnin B
Reactant of Route 3
Reactant of Route 3
Didemnin B
Reactant of Route 4
Didemnin B
Reactant of Route 5
Didemnin B
Reactant of Route 6
Didemnin B

Citations

For This Compound
2,380
Citations
HG Chun, B Davies, D Hoth, M Suffness… - Investigational new …, 1986 - Springer
… measured, didemnin B did not bind to DNA (5). Time course studies revealed that the action … didemnin B is rapid and cannot be reversed after 2-h contact with the cells (9). Didemnin B …
Number of citations: 118 link.springer.com
DM Shin, PY Holoye, A Forman, R Winn… - Investigational new …, 1994 - Springer
… In previous phase I clinical trials, the toxic effects of didemnin B … of didemnin B to define the new maximum tolerated dose and the doselimiting toxic effects. In that study, didemnin B was …
Number of citations: 46 link.springer.com
M Tsukimoto, M Nagaoka, Y Shishido… - Journal of natural …, 2011 - ACS Publications
… to those reported for didemnin B in the literature, we concluded that 1 was didemnin B. … conditions may enable environmentally friendly and economical production of didemnin B. …
Number of citations: 112 pubs.acs.org
MF Juette, JD Carelli, EJ Rundlet, A Brown, S Shao… - Elife, 2022 - elifesciences.org
… The structurally unrelated cyclic peptides didemnin B and ternatin- … By binding to a common site on eEF1A, didemnin B and … We also show that didemnin B and ternatin- 4 exhibit distinct …
Number of citations: 10 elifesciences.org
MB Potts, EA McMillan, TI Rosales, HS Kim… - Nature chemical …, 2015 - nature.com
… The cyclic depsipeptide didemnin B has demonstrated … , we found that didemnin B selectively induces rapid and … of exceptional responders to didemnin B allowed the generation …
Number of citations: 59 www.nature.com
JL Urdiales, P Morata, IN De Castro… - Cancer letters, 1996 - Elsevier
… ), a novel depsipeptide isolated from Aplidium albicans, were studied on Ehrlich carcinoma growing in vivo and in primary cultures, and compared with those reported for Didemnin B (…
Number of citations: 188 www.sciencedirect.com
VK Sondak, KJ Kopecky, PY Liu, WS Fletcher… - Anti-Cancer …, 1994 - journals.lww.com
… Oncology Group phase II trial of didemnin B at 4.2 mg/m 2 by 30 … nine received two courses of didemnin B. No responses were … toxicity, further evaluation of didemnin B in this dose and …
Number of citations: 24 journals.lww.com
LH Li, LG Timmins, TL Wallace, WC Krueger… - Cancer letters, 1984 - Elsevier
… Didemnin B inhibits protein synthesis and … Didemnin B, a derivative of didemnin A was generally more active and potent than the parent compound in these tests. Recently didemnin B …
Number of citations: 74 www.sciencedirect.com
BV SirDeshpande, PL Toogood - Biochemistry, 1995 - ACS Publications
… studies of the molecular basis of didemnin cytotoxicity, we have examined the effect of didemnin B upon in vitro translation in eukaryotic cell lysates and we have investigated the …
Number of citations: 85 pubs.acs.org
DW Montgomery, CF ZUKoski - Transplantation, 1985 - journals.lww.com
… determine whether the cyclic polypeptide didemnin B has immunosuppressive activity toward … In every case, the addition of subnanogram/ml concentrations of didemnin B to lymphocyte …
Number of citations: 121 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.